N1,N1-Diallyl-2-chloro-1,4-benzenediamine
Overview
Description
N1,N1-Diallyl-2-chloro-1,4-benzenediamine: is an organic compound with the molecular formula C12H15ClN2 It is a derivative of benzenediamine, where two allyl groups are attached to the nitrogen atoms and a chlorine atom is substituted at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Diallyl-2-chloro-1,4-benzenediamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-1,4-benzenediamine as the starting material.
Allylation Reaction: The allylation of the amino groups is carried out using allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N1-Diallyl-2-chloro-1,4-benzenediamine can undergo oxidation reactions, where the allyl groups are oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form N1,N1-diallyl-1,4-benzenediamine by removing the chlorine atom.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Epoxides or other oxidized derivatives.
Reduction: N1,N1-diallyl-1,4-benzenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N1,N1-Diallyl-2-chloro-1,4-benzenediamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, dyes, and other functional materials.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound is investigated for its potential pharmacological properties. It may have applications in the development of new drugs or therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of N1,N1-Diallyl-2-chloro-1,4-benzenediamine involves its interaction with specific molecular targets. The allyl groups and the chlorine atom play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N1,N1-Diallyl-1,4-benzenediamine: Similar structure but lacks the chlorine atom.
N1,N1-Diallyl-2-bromo-1,4-benzenediamine: Similar structure with a bromine atom instead of chlorine.
N1,N1-Diallyl-2-fluoro-1,4-benzenediamine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: N1,N1-Diallyl-2-chloro-1,4-benzenediamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications.
Properties
IUPAC Name |
2-chloro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUIXPCQHDEYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227504 | |
Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219957-06-8 | |
Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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